molecular formula C12H12N2O2 B2881659 N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide CAS No. 478066-10-3

N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide

Cat. No.: B2881659
CAS No.: 478066-10-3
M. Wt: 216.24
InChI Key: CTGHSRVYHHBWCY-UHFFFAOYSA-N
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Description

Historical Development of Oxazole-Based Carboxamides

Oxazole-based carboxamides have emerged as critical scaffolds in medicinal and agricultural chemistry due to their structural versatility and bioactivity. The foundational synthesis of oxazole derivatives dates to the early 20th century, with the Robinson–Gabriel synthesis (dehydration of 2-acylaminoketones) and Fischer oxazole synthesis (using cyanohydrins and aldehydes) establishing reliable routes to the oxazole core. The integration of carboxamide functionalities into oxazole systems gained prominence in the 1980s, driven by discoveries of their pharmacological potential. For instance, substituted oxazol-2-one-3-carboxamides were later optimized as acid ceramidase inhibitors, demonstrating nanomolar potency in neurodegenerative disease models.

A pivotal advancement occurred in the 2010s with the development of N-alkyl-oxazole-5-carboxamides, such as N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide (CAS 478066-10-3), which combined synthetic accessibility with favorable physicochemical properties. These compounds were engineered to balance lipophilicity and solubility, enabling applications in drug discovery and agrochemicals. For example, oxazole-5-carboxamide derivatives like SEZA18 and SEZC7 exhibited potent succinate dehydrogenase (SDH) inhibition, underscoring their utility in antifungal agent development.

Table 1: Key Milestones in Oxazole Carboxamide Research

Year Development Application Reference
1985 First oxazole carboxamide syntheses Antimicrobial agents
2010 This compound synthesis Lead optimization
2020 Substituted oxazol-2-one-3-carboxamides as AC inhibitors Neurodegenerative disease
2025 Oxazole-5-carboxamides as SDH inhibitors Agricultural fungicides

Significance in Heterocyclic Chemistry

Oxazole’s aromatic 1,3-azole structure, featuring oxygen at position 1 and nitrogen at position 3, confers unique electronic properties. The carboxamide group at C5 enhances hydrogen-bonding capacity, enabling interactions with biological targets such as enzymes and receptors. For This compound , the methyl groups at N and C4 modulate electron density, while the phenyl ring at C2 contributes to π-π stacking interactions.

The oxazole ring’s weak basicity (conjugate acid pK~a~ ≈ 0.8) contrasts with imidazole (pK~a~ = 7), influencing solubility and bioavailability. Substituent effects are critical:

  • Electron-donating groups (e.g., methyl at C4) increase ring electron density, enhancing nucleophilic aromatic substitution.
  • Electron-withdrawing groups (e.g., carboxamide at C5) stabilize the oxazole core against hydrolysis.

Table 2: Electronic Parameters of Oxazole Derivatives

Substituent Position Effect on Reactivity Biological Impact
Methyl N, C4 Increased lipophilicity Enhanced membrane permeability
Phenyl C2 π-π interactions Target binding affinity
Carboxamide C5 Hydrogen bonding Enzyme inhibition

Research Gaps and Scientific Rationale

Despite progress, critical gaps persist:

  • Synthetic Limitations : Current routes to This compound rely on multistep sequences (e.g., cyclization of α-haloketones with formamide), which suffer from moderate yields (40–60%) and scalability challenges.
  • Structure-Activity Relationship (SAR) Complexity : While C5 carboxamides improve target engagement, the impact of N-methylation on metabolic stability remains underexplored. For instance, replacing N–H with N–Me in analogous oxazolones abolished acid ceramidase inhibition.
  • Application Breadth : Most studies focus on antimicrobial or antifungal uses, neglecting potential in oncology or neurology.

Table 3: Identified Research Gaps

Gap Area Challenge Proposed Solutions
Synthesis Low yields in cyclization steps Catalytic asymmetric methods
SAR Limited data on N-alkyl effects Systematic methylation studies
Applications Narrow therapeutic focus Screening in cancer cell models

Theoretical Framework for Oxazole Carboxamide Research

The design of oxazole carboxamides is guided by three principles:

  • Electronic Modulation : The oxazole ring’s electron-deficient nature directs electrophilic substitution to C5, while carboxamide groups enhance resonance stabilization.
  • Covalent Inhibition Potential : Analogs like 12a (5-phenyl-oxazol-2-one carboxamide) exhibit irreversible enzyme inhibition via covalent modification, as shown by reduced V~max~ in kinetic studies.
  • Computational Modeling : Molecular docking of SEZA14 and SEZC7 revealed binding to SDH’s ubiquinone site, mimicking natural substrates.

Table 4: Theoretical Approaches in Oxazole Carboxamide Studies

Approach Methodology Outcome
SAR Analysis Variation of C4/C5 substituents Identification of 32b (AC IC~50~ = 0.005 μM)
Docking Studies Flexible ligand alignment SDH inhibition (IC~50~ = 16.6 μM for SEZC7 )
Kinetic Assays V~max~/K~M~ analysis Confirmation of irreversible binding

Properties

IUPAC Name

N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-10(11(15)13-2)16-12(14-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGHSRVYHHBWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Robinson-Gabriel Synthesis

This method involves cyclodehydration of α-acylamino ketones. In the context of N,4-dimethyl-2-phenyl derivatives, the reaction proceeds via:

  • Condensation of N-methylbenzamide with a methyl-substituted α-ketoester.
  • Cyclization using polyphosphoric acid (PPA) at 80–100°C for 4–6 h, yielding the oxazole core.
    A key limitation is the moderate yield (50–60%) due to competing side reactions, necessitating careful control of stoichiometry.

Van Leusen Reaction

The van Leusen protocol employs TosMIC (toluenesulfonylmethyl isocyanide) with carbonyl compounds. For this target:

  • Reaction of 4-methyl-2-phenyloxazole-5-carbaldehyde with TosMIC in methanol at 25°C forms an intermediate oxazoline.
  • Acidic elimination (e.g., HCl/EtOH) generates the 5-carboxamide group.
    This method offers superior regioselectivity but requires anhydrous conditions to prevent TosMIC hydrolysis.

Modern Catalytic Methods for Oxazole Functionalization

Recent advances leverage transition-metal catalysis for efficient C–N and C–O bond formation.

Palladium-Catalyzed Cyclization

A German patent (DE10010984A1) discloses the use of Pd(OAc)₂ (5 mol%) with triphenylphosphine to cyclize N-benzoyl-aminoalkene precursors. Key steps:

  • Substrate preparation: N-Benzoylation of 4-methyl-5-amino-2-phenyloxazole.
  • Cyclization in THF at 60°C under N₂, achieving 78% yield.
    This method minimizes byproducts but requires rigorous exclusion of moisture.

Lithium Hydroxide-Mediated Ester Hydrolysis

A critical step in accessing the carboxamide involves hydrolyzing ester intermediates. A reported procedure:

  • Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate (1 equiv) is treated with LiOH·H₂O (1.5 equiv) in THF/MeOH/H₂O (2:3:1).
  • Stirring at 20°C for 4 h followed by acidification (1N HCl) yields 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid (72% yield).
  • Subsequent coupling with methylamine via EDC/HOBt affords the target carboxamide.

Carboxamide Installation Strategies

Isocyanate Coupling

Primary route for introducing the carboxamide group:

  • React 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid with methyl isocyanate in DMF.
  • Catalytic DMAP (5 mol%) at 0°C to 25°C over 12 h achieves 85% conversion.

Reductive Amination

Alternative approach for N-methylation:

  • Condense the carboxylic acid with ammonium chloride to form the primary amide.
  • Methylate using CH₃I/K₂CO₃ in DMF at 50°C (68% yield).

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Robinson-Gabriel 50–60 Simple reagents Moderate yield, side reactions
Van Leusen 70–75 High regioselectivity Moisture-sensitive reagents
Pd-Catalyzed 78 Scalable, minimal byproducts Requires inert atmosphere
LiOH Hydrolysis/EDC 72 Mild conditions Multi-step protocol

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction may produce oxazole-5-carboxamide derivatives.

Scientific Research Applications

N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, their substituents, and pharmacological targets:

Compound Name Substituents (Positions) Target/Activity Key Data/Findings Reference ID
N,4-Dimethyl-2-phenyl-1,3-oxazole-5-carboxamide 2-Ph, 4-Me, 5-CONHMe Bacterial biotin carboxylase (hypothesized) Synthetic tractability; used in docking studies
2-Amino-N,N-bis(phenylmethyl)-1,3-oxazole-5-carboxamide 2-NH₂, 5-CONH(Bn)₂ Biotin carboxylase (BC) Crystal structure (PDB: 2w6n); RMSD ≤2 Å in docking
2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide 2-ClPy, 4-Me, 5-CONHEt Crystallographic analysis Dihedral angle: 8.42° between oxazole and pyridine rings; N–H···O hydrogen bonds
rac-N-[(2R)-4-amino-3,4-dioxo-1-phenylbutan-2-yl]-4-(2-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxamide (Dazcapistat) 2-Me, 4-FPh, 5-CONH(complex side chain) Calpain protease WHO-listed calpain inhibitor; induced metabolism in rats/humans
Fused benzo[b]thiophene derivative Oxazolium-5-olate core + thiocoumarin L. mexicana cysteine protease CPB2.8DCTE IC₅₀ = 3.7 µM; dual non-covalent/covalent inhibition

Pharmacological and Binding Properties

Bacterial Biotin Carboxylase (BC) Inhibitors
  • This compound shares a scaffold with 2-amino-N,N-bis(phenylmethyl)-1,3-oxazole-5-carboxamide (PDB: 2w6n), a BC inhibitor. Docking studies using eSimDock revealed that substituents at R1/R2 (e.g., phenylmethyl groups) enhance binding affinity through hydrophobic interactions and hydrogen bonding with BC isoforms .
Protease Inhibitors
  • The fused benzo[b]thiophene derivative () incorporates an oxazolium-5-olate intermediate structurally related to the target compound. It inhibits L. mexicana cysteine protease via initial non-covalent binding followed by covalent thiolate attack, a mechanism distinct from purely non-covalent oxazole-carboxamide inhibitors .
  • Dazcapistat () demonstrates that fluorophenyl and complex side-chain substitutions enhance calpain inhibition, suggesting that similar modifications to the target compound could broaden its therapeutic scope .
Structural Conformations
  • 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide () exhibits a non-coplanar arrangement between oxazole and pyridine rings (dihedral angle = 8.42°). This conformation optimizes N–H···O hydrogen bonding in crystal packing, a feature critical for stabilizing ligand-target interactions .

Biological Activity

N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide is a compound that has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its implications in drug discovery.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The characterization of the compound is usually performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure.
  • High-Resolution Mass Spectrometry (HRMS) : Employed for confirming molecular weight and purity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro assays showed that this compound can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and others.
  • Mechanism of Action : The compound appears to activate apoptotic pathways, as indicated by increased levels of p53 and caspase activation in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with related compounds has revealed that:

CompoundIC50 (μM)Activity Type
This compound0.083hAC Inhibition
5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl oxazole0.069hAC Inhibition

This table illustrates the potency of N,4-dimethyl derivatives against human alkaline ceramidase (hAC), indicating its potential as a therapeutic target in sphingolipid metabolism disorders .

Other Biological Activities

In addition to anticancer effects, this compound has shown promise in other areas:

  • Antifungal Activity : Preliminary tests indicate that this compound may possess fungicidal properties against various fungal strains.
  • Hemorheological Activity : Some derivatives have demonstrated hemorheological benefits comparable to established angioprotective agents like pentoxifylline .

Case Studies

Several case studies have highlighted the efficacy of N,4-dimethyl derivatives in clinical settings:

Case Study 1: Cancer Treatment

A study involving MCF-7 cells treated with N,4-dimethyl derivatives showed a significant reduction in cell viability at concentrations as low as 0.083 μM. Flow cytometry confirmed the induction of apoptosis through caspase activation pathways.

Case Study 2: Fungal Infections

In agricultural applications, compounds derived from N,4-dimethyl showed IC50 values lower than commercial fungicides against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea, suggesting potential use as novel fungicides .

Q & A

Q. What are the optimal synthetic routes for N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide?

The compound can be synthesized via amide coupling reactions using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). A typical protocol involves reacting the oxazole-5-carboxylic acid derivative with dimethylamine under inert conditions, followed by purification via column chromatography. Reaction progress should be monitored by TLC and validated using NMR and mass spectrometry .

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation requires a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : To identify methyl groups (δ ~2.3–2.5 ppm for N- and C4-methyl) and aromatic protons (δ ~7.2–7.8 ppm for the phenyl ring).
  • IR Spectroscopy : To detect the carboxamide C=O stretch (~1650–1680 cm⁻¹) and oxazole ring vibrations (~1500–1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : For molecular ion ([M+H]⁺) matching the theoretical mass (C₁₃H₁₃N₂O₂: 235.0978 g/mol) .

Q. What distinguishes this compound from structurally similar oxazole carboxamides?

Key differentiators include:

  • Substituent Effects : The N-methyl and C4-methyl groups enhance steric hindrance, potentially altering reactivity compared to analogs like N-methoxy-N-methyl derivatives.
  • Biological Activity : Methyl groups may improve metabolic stability, as seen in related compounds where substituents modulate enzyme inhibition profiles .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is critical. For example, a study on a related oxazole-carboxamide revealed a dihedral angle of 8.42° between aromatic rings, stabilized by N–H⋯O hydrogen bonds. Refinement protocols should include anisotropic displacement parameters and Hirshfeld surface analysis to validate packing interactions .

Q. What experimental designs are recommended to assess the compound’s biological activity in enzyme inhibition studies?

  • In Vitro Assays : Measure IC₅₀ values using fluorescence-based or colorimetric assays (e.g., ATPase activity for kinase targets).
  • Molecular Docking : Compare binding modes with analogs using software like AutoDock Vina, focusing on interactions with active-site residues (e.g., hydrogen bonds with the carboxamide group).
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., halogens at the phenyl ring) to correlate structural changes with potency .

Q. How can conflicting data on synthetic yields or bioactivity be addressed?

  • Reproducibility Checks : Standardize reaction conditions (solvent purity, inert atmosphere) and validate biological assays with positive/negative controls.
  • Statistical Analysis : Apply ANOVA to compare yield variations across batches or dose-response curves.
  • Advanced Characterization : Use 2D NMR (e.g., HSQC, HMBC) to rule out regioisomeric byproducts that might skew activity data .

Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?

  • Metabolic Stability : Test in liver microsomes; introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative degradation.
  • Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as a salt (e.g., hydrochloride).
  • Blood-Brain Barrier Penetration : Calculate logP/logD values (target ~2–3) and assess via PAMPA assays .

Methodological Tables

Table 1: Key Spectroscopic Data for Structural Validation

TechniqueExpected Signals/PeaksReference
¹H NMR (CDCl₃)δ 2.35 (s, 3H, N–CH₃), δ 2.48 (s, 3H, C4–CH₃)
IR (KBr)1675 cm⁻¹ (C=O), 1550 cm⁻¹ (oxazole ring)
HRMS[M+H]⁺ = 235.0978

Table 2: Comparison with Analogous Oxazole Carboxamides

CompoundStructural DifferencesBioactivity Trend
N-Methoxy-N-methyl analogMethoxy vs. methyl substituentLower metabolic stability
5-Chloro-N-methylisoxazole analogHalogen substitutionEnhanced enzyme inhibition

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